molecular formula C10H18N2O2 B3239458 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone CAS No. 1420958-15-1

2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B3239458
CAS No.: 1420958-15-1
M. Wt: 198.26 g/mol
InChI Key: BVIZEQCJGRNAML-UHFFFAOYSA-N
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Description

2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone is a complex organic compound characterized by its spirocyclic structure. This compound contains a unique combination of functional groups, including an amino group, an ether linkage, and a spiro-fused bicyclic system. The spirocyclic structure imparts rigidity and three-dimensionality, making it an interesting scaffold for drug discovery and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. The compound can be stored as its hydrochloride salt to ensure stability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the FGFR4 enzyme, which is involved in cell signaling pathways related to cancer . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells. Similarly, it inhibits the vanin-1 enzyme, which plays a role in inflammation and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone apart from these similar compounds is its unique combination of functional groups and its spirocyclic structure. This combination imparts unique chemical properties and biological activities, making it a valuable scaffold for drug discovery and other applications .

Properties

IUPAC Name

2-amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-7-9(13)12-4-1-10(8-12)2-5-14-6-3-10/h1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIZEQCJGRNAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOCC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218883
Record name Ethanone, 2-amino-1-(8-oxa-2-azaspiro[4.5]dec-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420958-15-1
Record name Ethanone, 2-amino-1-(8-oxa-2-azaspiro[4.5]dec-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420958-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-amino-1-(8-oxa-2-azaspiro[4.5]dec-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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